Oriciacridone F

Description

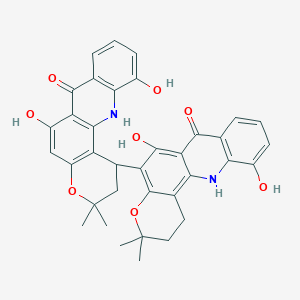

Oriciacridone F is a naturally occurring acridone alkaloid isolated from the stem bark of Oriciopsis glaberrima (Rutaceae), a plant species native to tropical Africa. Structurally, it belongs to the 9-acridone derivative family, characterized by a tricyclic aromatic framework with a conjugated carbonyl group and hydroxyl substitutions. Its molecular formula is C₁₈H₁₅NO₄, as determined by HR-EI-MS and NMR spectroscopy . Key spectral features include UV absorptions at 253, 279, 303, and 346 nm, indicative of the acridone core, and IR bands at 3427 cm⁻¹ (hydroxyl) and 1639 cm⁻¹ (carbonyl) .

This compound demonstrates dual bioactivity: α-glucosidase inhibition (IC₅₀: 34.05 μM) and antioxidant activity (IC₅₀: 482 μM against DPPH radicals) .

Properties

Molecular Formula |

C36H32N2O8 |

|---|---|

Molecular Weight |

620.6 g/mol |

IUPAC Name |

5-(6,11-dihydroxy-3,3-dimethyl-7-oxo-2,12-dihydro-1H-pyrano[2,3-c]acridin-1-yl)-6,11-dihydroxy-3,3-dimethyl-2,12-dihydro-1H-pyrano[2,3-c]acridin-7-one |

InChI |

InChI=1S/C36H32N2O8/c1-35(2)12-11-17-29-26(32(43)16-8-6-9-19(39)27(16)37-29)33(44)24(34(17)46-35)18-14-36(3,4)45-22-13-21(41)25-30(23(18)22)38-28-15(31(25)42)7-5-10-20(28)40/h5-10,13,18,39-41,44H,11-12,14H2,1-4H3,(H,37,43)(H,38,42) |

InChI Key |

YPOUKZJOAMKOEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C3C(=C(C(=C2O1)C4CC(OC5=C4C6=C(C(=C5)O)C(=O)C7=C(N6)C(=CC=C7)O)(C)C)O)C(=O)C8=C(N3)C(=CC=C8)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : this compound and C differ in their 4-position substituents (prenyl vs. c,c-dimethylallyl). This variation correlates with their bioactivity: Oriciacridone C exhibits stronger antioxidant activity (IC₅₀: 60.79 μM vs. 482 μM for F), likely due to enhanced electron-donating capacity from the dimethylallyl group .

- α-Glucosidase Inhibition: this compound outperforms Oriciacridone C (IC₅₀: 34.05 μM vs. 56 μM) but is less potent than palmatine (IC₅₀: 9.39 μM), a non-acridone alkaloid .

- Synthetic vs. Natural Analogs : The synthetic 1,3,5-trihydroxy-4-prenylacridone shows weaker bioactivity than its naturally modified counterparts, suggesting that plant-derived structural optimizations enhance efficacy .

Mechanistic Insights

- α-Glucosidase Inhibition : Molecular docking studies indicate that this compound binds to the enzyme’s active site through hydrogen bonding with residues like Asp215 and hydrophobic interactions with Phe178, mimicking the binding mode of acarbose .

- Antioxidant Activity : The hydroxyl groups at positions 1, 3, and 5 contribute to radical scavenging by donating electrons to stabilize DPPH radicals. The lower activity of this compound compared to C may stem from steric hindrance from its prenyl group .

Pharmacological Context

While this compound shows promise, its antioxidant potency is inferior to flavonoids (e.g., quercetin, IC₅₀: ~10 μM) and other alkaloids like berberine . However, its dual activity (enzyme inhibition and radical scavenging) offers a multitarget advantage for diabetes management.

Q & A

Basic Research Questions

Q. What are the natural sources and structural characteristics of Oriciacridone F?

- Answer : this compound is a polyketide-derived compound isolated from the stem bark of Oriciopsis glaberrima . Structural identification involves spectroscopic techniques:

- NMR spectroscopy (1D and 2D) for elucidating carbon-hydrogen frameworks.

- Mass spectrometry (MS) to determine molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) for absolute configuration confirmation .

- Key data : Molecular formula C₂₃H₂₁NO₈, molecular weight 439.4 g/mol, and melting point 198–200°C .

Q. What pharmacological activities have been preliminarily reported for this compound?

- Answer : Initial studies highlight:

| Activity | Assay/Model | Findings | Reference |

|---|---|---|---|

| α-Glucosidase inhibition | In vitro enzyme assay | IC₅₀: 12.3 µM (potent inhibitory activity) | |

| Cytotoxicity | Human cancer cell lines (e.g., MCF-7) | Moderate activity (EC₅₀: 45.8 µM) | |

| Antioxidant | DPPH radical scavenging assay | 68% inhibition at 100 µM |

- Methodological note : Bioactivity assays require positive controls (e.g., acarbose for α-glucosidase) and dose-response validation .

Q. Which analytical methods are validated for detecting this compound in plant extracts?

- Answer :

- UPLC-QE-HF-MS/MS : Provides high-resolution separation and accurate mass identification, with optimized mobile phases (e.g., acetonitrile/0.1% formic acid) .

- HPLC-DAD : Validated for quantification using reference standards .

- Thin-layer chromatography (TLC) : Preliminary screening with specific Rf values under UV 254 nm .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Answer :

Systematic review : Aggregate data from multiple studies to identify variability sources (e.g., assay protocols, compound purity) .

Replicate experiments : Standardize conditions (e.g., enzyme batch, solvent controls) and include inter-laboratory validation .

Statistical analysis : Use ANOVA or mixed-effects models to account for batch variability .

- Example : Discrepancies in α-glucosidase IC₅₀ may arise from differences in pH (4.5 vs. 6.8) or substrate concentration .

Q. What frameworks guide the formulation of mechanistic studies for this compound’s α-glucosidase inhibition?

- Answer : Apply the PICO framework :

- Population : α-Glucosidase enzyme (target).

- Intervention : this compound at varying concentrations.

- Comparison : Acarbose (standard inhibitor).

- Outcome : Binding affinity (via molecular docking) and enzyme kinetics (Km/Vmax shifts) .

- Methodology :

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics.

- Molecular dynamics simulations : Predict ligand-enzyme interactions (e.g., hydrogen bonding with catalytic residues) .

Q. How to optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

- Answer :

- Retrosynthetic analysis : Prioritize convergent routes targeting the acridone core and prenyl sidechains .

- Key steps :

- Friedel-Crafts acylation for aromatic ring functionalization.

- Suzuki-Miyaura coupling for sidechain introduction .

- Challenges : Stereochemical control at C-3 requires chiral auxiliaries or asymmetric catalysis .

Q. What in vivo models are appropriate to validate this compound’s antidiabetic potential?

- Answer :

- Streptozotocin-induced diabetic mice : Measure postprandial glucose levels after oral administration .

- Dose optimization : Use pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to determine bioavailability .

- Ethical compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) for animal study design .

Q. How to investigate synergistic effects of this compound with other phytochemicals?

- Answer :

- Fractional inhibitory concentration (FIC) index : Combine this compound with compounds like quercetin or berberine in checkerboard assays .

- Transcriptomics : RNA-seq to identify co-regulated pathways (e.g., glucose metabolism genes) .

- Statistical rigor : Use Bliss independence or Loewe additivity models to quantify synergy .

Methodological Notes

- Data documentation : Follow Beilstein Journal guidelines for experimental reproducibility (e.g., detailed Supplementary Materials for synthesis protocols) .

- Contradiction analysis : Apply dialectical frameworks to distinguish principal vs. secondary contradictions in bioactivity data (e.g., assay variability vs. compound stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.